molecular formula C14H12N2OS B428843 AI-942/8012807

AI-942/8012807

Cat. No.: B428843
M. Wt: 256.32g/mol
InChI Key: CTFOSXNFSGKLKL-UHFFFAOYSA-N
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Description

Based on analogous compounds, AI-942/8012807 likely features a heterocyclic scaffold with modifications that enhance binding affinity and pharmacokinetic profiles .

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32g/mol

IUPAC Name

2-methyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2OS/c1-9-5-3-4-6-12(9)16-10(2)15-11-7-8-18-13(11)14(16)17/h3-8H,1-2H3

InChI Key

CTFOSXNFSGKLKL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)SC=C3)C

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)SC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in chloroform.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Halogenated thienopyrimidine compounds.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property AI-942/42301830 AF-399/40713777 CAS 96551-22-3
Molecular Formula Not Provided Not Provided C₁₄H₁₇NO₃
Molecular Weight - - 247.29 g/mol
Log Po/w (XLOGP3) - - 2.38
Solubility (mg/mL) - - 0.26
H-Bond Donors/Acceptors - - 1 / 3
TPSA - - 51.46 Ų

Key Observations :

  • AI-942/42301830 and AF-399/40713777 likely share similar heteroaromatic cores, as both show inhibitory activity against SARS-CoV-2 Mpro .

Key Observations :

  • AF-399/40713777 demonstrates superior inhibition (47.11%) compared to AI-942/42301830 (37.67%), highlighting the impact of structural variations on efficacy .
  • Both compounds exceed the 10% threshold, qualifying them for further SAR studies .

ADMET and Toxicity Profiles

  • GI Absorption : High (similar to CAS 96551-22-3) .
  • CYP Inhibition : CYP1A2 inhibition observed in CAS 96551-22-3, suggesting possible drug-drug interactions .
  • Acute Toxicity (ProTox-II) : AI-942/42301830 predicted to have low hepatotoxicity risk .

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